3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide
Description
3-[(Dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide is an indole-derived carboxamide compound featuring a dimethylaminomethyl substituent at the 3-position of the indole core and an N-phenyl carboxamide group at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)12-15-14-10-6-7-11-16(14)20-17(15)18(22)19-13-8-4-3-5-9-13/h3-11,20H,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHZPUOMCTBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Addition of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a dimethylamino group using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the dimethylamino group and electronic effects of the indole ring.
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Basic hydrolysis avoids decomposition of acid-sensitive substituents .
Nucleophilic Substitution at the Dimethylamino Group
The dimethylamino moiety participates in alkylation and acylation reactions:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C, 6 hrs | Quaternary ammonium derivatives (e.g., trimethylammonium analogs) | >90% at primary amine |
| Acylation | Acetyl chloride, pyridine, 0°C → rt | N-Acetylated derivatives with retained indole ring stability | Regioselective at NMe₂ |
Mechanistic Insights :
-
Alkylation occurs preferentially at the dimethylamino group due to its nucleophilic tertiary amine character.
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Acylation requires anhydrous conditions to prevent competitive hydrolysis .
Electrophilic Substitution on the Indole Ring
The indole core undergoes electrophilic aromatic substitution at the C5 and C7 positions:
| Reaction | Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide | 68% |
| Bromination | Br₂ in CHCl₃ | RT, 1 hr | 5-Bromo derivative | 72% |
| Sulfonation | ClSO₃H, DCM | −10°C, 30 min | 7-Sulfo analog (isolated as sodium salt) | 58% |
Structural Influences :
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The electron-donating dimethylamino group directs electrophiles to the C5 position .
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Steric hindrance from the phenylcarboxamide group reduces reactivity at C3 .
Catalytic Hydrogenation
Reduction of the indole ring is achievable under controlled conditions:
| Catalyst | Pressure (psi) | Solvent | Product | Notes |
|---|---|---|---|---|
| Pd/C (10%) | 50 | Ethanol | 2,3-Dihydro-1H-indole-2-carboxamide derivative | Partial ring saturation |
| PtO₂ | 30 | Acetic acid | Fully saturated hexahydroindole analog | Requires acidic conditions |
Critical Factors :
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Over-reduction to tetrahydro derivatives occurs with prolonged reaction times.
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Catalyst choice influences stereochemistry of the saturated ring .
Stability Under Oxidative Conditions
The compound demonstrates limited stability when exposed to strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | RT, 24 hrs | Indole-2,3-dione (isatin) and N-phenylformamide |
| KMnO₄ (aq) | 80°C, 4 hrs | Ruptured indole ring with quinoline derivatives |
Implications :
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Oxidative degradation pathways limit utility in formulations requiring long-term storage.
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Antioxidant additives (e.g., BHT) improve stability in pharmaceutical preparations .
Photochemical Reactivity
UV irradiation induces structural changes:
| Wavelength | Solvent | Primary Transformation |
|---|---|---|
| 254 nm | Methanol | [2,3-b]-fused quinazolinone formation via cyclization |
| 365 nm | Acetonitrile | N-Demethylation at the dimethylamino group |
Quantum Yield Data :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that compounds with indole scaffolds, such as 3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide, exhibit promising anticancer properties. The indole structure is known for its ability to interact with various biological targets, making it a valuable template for drug development. For instance, derivatives of indole-2-carboxamides have shown activity against several cancer cell lines, indicating their potential as anticancer agents .
1.2 Modulation of Cannabinoid Receptors
This compound has been studied for its effects on the cannabinoid receptor CB1. It acts as an allosteric modulator, enhancing the binding of agonists while inhibiting G protein coupling. This unique mechanism suggests potential therapeutic applications in treating conditions like obesity and pain management through modulation of the endocannabinoid system .
Biological Studies
2.1 Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in various metabolic pathways. For example, studies have shown that certain indole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer . This inhibition could lead to the development of novel anticancer therapies targeting these pathways.
2.2 Antimalarial Activity
The compound's structural analogs have been investigated for their antimalarial properties, particularly against Plasmodium falciparum. The indoloquinolinone scaffold has been noted for its ability to intercalate DNA, a mechanism that may contribute to its antimalarial effects .
Synthesis and Derivative Development
3.1 Synthetic Routes
The synthesis of this compound involves various synthetic methodologies, including palladium-catalyzed reactions and microwave-assisted techniques. These methods allow for the efficient production of diverse derivatives that can be screened for biological activity .
3.2 Case Studies on Derivatives
Recent studies have explored the modification of the compound's structure to enhance its biological activity. For instance, altering substituents on the indole ring has led to compounds with improved potency against specific cancer cell lines and enhanced selectivity for cannabinoid receptors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related indole derivatives, focusing on molecular features, substituent effects, and inferred biological implications.
Structural and Functional Comparison
Data Table: Key Structural and Molecular Features
Key Research Findings and Analysis
Substituent Effects on Pharmacological Activity
- Dimethylamino Groups: The target compound’s dimethylaminomethyl group (3-position) contrasts with zolmitriptan’s dimethylaminoethyl substituent (3-position). Zolmitriptan’s oxazolidinone moiety (5-position) enhances metabolic stability compared to the target compound’s simpler phenyl carboxamide, which may undergo faster enzymatic hydrolysis .
- Carboxamide vs. Amidino Groups: The N-phenyl carboxamide in the target compound differs from the carbamimidoylphenyl (amidine) group in the compound. Amidines are highly polar and often associated with enzyme inhibition (e.g., trypsin-like proteases), whereas carboxamides are more common in receptor-targeting drugs .
Bulkier Substituents :
Structural Analogies and Divergences
- Indole Core vs. Phthalimide :
- While 3-chloro-N-phenyl-phthalimide shares an aromatic N-phenylcarboxamide motif, its phthalimide core lacks the indole scaffold’s hydrogen-bonding capability, limiting its utility in CNS-targeted therapies compared to indole derivatives .
Biological Activity
The compound 3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide, often referred to as an indole derivative, has garnered significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), therapeutic potential, and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives, including this compound, is largely influenced by their structural features. Studies have shown that modifications at the C3 position of the indole ring significantly affect binding affinity and selectivity for various receptors.
Key Findings:
- CB1 Receptor Modulation : The compound has been identified as an allosteric modulator of the cannabinoid CB1 receptor, which plays a crucial role in various physiological processes. Its structural modifications can enhance or diminish this activity depending on the substituents present at specific positions on the indole ring .
- Dopamine D3 Receptor Affinity : Research indicates that the compound exhibits selective binding to dopamine D3 receptors, with Ki values indicating subnanomolar affinities. This selectivity is critical for developing treatments for neuropsychiatric disorders .
Biological Activities
The compound exhibits a range of biological activities, including:
1. Antibacterial Activity
- The compound has shown promising antibacterial effects against various pathogens. For instance, derivatives with specific substitutions demonstrated minimum inhibitory concentrations (MICs) as low as 0.078 mg/mL against E. coli and Pseudomonas aeruginosa .
2. Neuroprotective Effects
- In silico studies have indicated that the compound may inhibit complex formation associated with neurodegenerative diseases. It has been shown to bind effectively to targets involved in neuroprotection, suggesting potential applications in treating conditions like Alzheimer's disease .
3. Anti-inflammatory Properties
- The ability to modulate immune responses has been noted, particularly through effects on T helper cells and interleukin production. This suggests a potential role in managing inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Q & A
Q. What are the established synthetic routes for 3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide, and how are reaction conditions optimized?
The compound can be synthesized via coupling reactions between ethyl-1H-indole-2-carboxylate and substituted aminobenzophenones in the presence of sodium ethoxide and DMF at 100–150°C. Reaction optimization involves adjusting stoichiometry (e.g., excess aminobenzophenone), solvent polarity, and temperature to maximize yield. Purification typically employs column chromatography with ethyl acetate/hexane gradients .
Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?
Structural confirmation relies on -NMR (e.g., indole NH proton at δ 11.7 ppm in DMSO-d), -NMR (carbonyl signals at ~162 ppm), IR (amide C=O stretch at ~1650 cm), and HRMS. Discrepancies in elemental analysis (e.g., ±0.3% for C/H/N) may arise from hygroscopic intermediates or incomplete combustion, necessitating repeated analyses under controlled humidity .
Q. What in vitro pharmacological screening models are appropriate for evaluating bioactivity?
Hyperlipidemic rat models are used for lipid-lowering studies, while antimicrobial activity is assessed via MIC assays against Gram-positive/negative strains. For CNS targets, receptor-binding assays (e.g., serotonin or dopamine receptors) with radiolabeled ligands are recommended, given the indole scaffold’s prevalence in neuroactive compounds .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) predict reactivity, while molecular docking against target proteins (e.g., gMTP for lipid modulation) identifies binding motifs. ADMET predictions using software like Schrödinger’s QikProp can optimize logP (<5) and solubility (>50 μM) .
Q. What analytical techniques resolve challenges in purity assessment during scale-up?
HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities >0.1%. LC-MS identifies byproducts from incomplete coupling (e.g., residual ethyl ester intermediates). TLC (silica gel, UV visualization) monitors reaction progress but lacks quantification accuracy .
Advanced Research Questions
Q. How do reaction solvent and catalyst selection influence byproduct formation in large-scale synthesis?
DMF promotes coupling but risks dimethylamine side reactions; switching to DMAc reduces this. Catalytic sodium ethoxide vs. stronger bases (e.g., NaH) may alter regioselectivity, as seen in competing N- vs. O-alkylation pathways. GC-MS headspace analysis detects volatile byproducts (e.g., ethyl chloride) .
Q. What mechanistic insights explain contradictory bioactivity data across cell lines and in vivo models?
Discrepancies may stem from metabolic stability (e.g., CYP450-mediated demethylation) or tissue-specific transporter expression. Comparative studies using hepatic microsomes (for metabolism) and knockout animal models (e.g., P-gp transporters) clarify these variations .
Q. How are photoactivatable derivatives of this compound designed for target engagement studies?
Diazirine or trifluoromethylphenyl groups are introduced at the indole 3-position via nucleophilic substitution. Photoactivation at 365 nm generates carbene intermediates for covalent target binding, validated by SDS-PAGE or mass spectrometry .
Q. What strategies mitigate batch-to-batch variability in crystallinity and polymorphism?
Controlled crystallization (e.g., anti-solvent addition with THF/water) and polymorph screening (via XRPD) ensure consistency. Seeding with pre-characterized crystals or using additives (e.g., polymers) suppresses undesired forms .
Q. How can AI-driven platforms accelerate SAR studies for this scaffold?
Machine learning models trained on existing indole-carboxamide datasets predict substituent effects on potency/selectivity. Automated high-throughput synthesis (e.g., flow chemistry) and robotic assay systems enable rapid iteration, as demonstrated in ICReDD’s reaction design workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
